N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(18-13-14-3-1-2-4-17(14)24-18)20-15-5-7-16(8-6-15)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOACAUBGDGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Attachment of the Morpholine-Substituted Phenyl Group: This step involves the reaction of the benzofuran core with a morpholine-substituted phenyl derivative. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage between the benzofuran core and the morpholine-substituted phenyl group. This can be achieved through the reaction of the carboxylic acid derivative of the benzofuran with an amine derivative of the morpholine-substituted phenyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carboxamide linkage can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzofuran derivatives, including compounds related to "N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide":
Scientific Research Applications
General Applications:
- Benzofuran derivatives have demonstrated potential as anticancer agents .
- They can be used as medicaments for the treatment and/or prevention of diseases associated with the modulation of H3 receptors . These diseases include obesity, metabolic syndrome, neurological diseases, Alzheimer's disease, dementia, cognitive impairment, ADHD, epilepsy, pain, migraine, Parkinson's disease, multiple sclerosis, stroke, dizziness, schizophrenia, depression, addiction, motion sickness, sleep disorders, asthma, allergy, COPD, and gastrointestinal disorders .
Specific Research on Benzofuran Hybrids:
- Anticancer Research:
- A benzofuran derivative was found to be a potent inhibitor against cervical cancer cells, inducing G2/M phase arrest and apoptosis .
- Benzofuran hybrids have exhibited potent dual CDK2/GSK-3β inhibitory activity, leading to cell cycle arrest in the G2/M phase .
- Certain benzofuran-isatin carbohydrazide hybrids decreased the expression of the anti-apoptotic Bcl2 protein, increased the level of cleaved PARP, and resulted in SW-620 cells apoptosis, suggesting their potential as anticancer agents and apoptotic inducers .
- Vasorelaxant Activity:
- Benzofuran–morpholinomethyl–pyrazoline hybrids have been synthesized and tested for vasorelaxant activities . Many of these compounds showed significant vasodilatation properties in isolated thoracic aortic rings of rats .
- Quantitative structure–activity relationship (QSAR) studies have been conducted to validate the vasorelaxant activity of these compounds and determine the structural parameters controlling such activity .
- The presence of electron-donating groups on the phenyl ring intensifies the biological activities . At least one methoxy group substitution was essential to increase vasorelaxant activity compared to an unsubstituted ring .
Synthesis and Reactions:
- Various benzofuran compounds can be synthesized through different reactions, including Suzuki coupling and Buchwald-Hartwig amination .
Additional Information:
- Benzofuran derivatives can contain several asymmetric centers and can be present in various forms such as enantiomers, diastereomers, and racemates. Optically active forms can be obtained through resolution of racemates, asymmetric synthesis, or asymmetric chromatography .
- Extensive hydrogen bonding and charge-assisted intermolecular interactions characterize the crystal packing of benzofuran compounds .
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, while the morpholine ring can enhance its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Morpholine vs. Diethylamino (): The morpholine group in the target compound provides balanced polarity and hydrogen-bonding capacity, which may improve solubility compared to the diethylamino analog. However, diethylamino’s stronger basicity could enhance membrane permeability in certain environments .
- The 5-bromo substitution in may also confer electrophilic reactivity .
- Benzimidazole vs. Morpholine (): Benzimidazole’s aromatic nitrogen atoms enable hydrogen bonding and π-π interactions, which are absent in morpholine. This could enhance target engagement in enzymes like kinases or topoisomerases .
Physicochemical Properties
- Solubility: Morpholine-containing derivatives generally exhibit higher aqueous solubility than halogenated or alkylated analogs due to the oxygen atom’s polarity .
- Metabolic Stability: Diethylamino groups () are prone to oxidative dealkylation, whereas morpholine () and benzimidazole () are more metabolically inert, favoring longer half-lives.
Research Findings and Implications
- Target Compound (): The morpholine group’s role in enhancing solubility has been validated in crystallographic studies, where it participates in hydrogen bonding with solvent molecules .
- Chlorinated Analog (): In vitro assays suggest that the 2-chlorobenzamido group improves IC50 values against serine/threonine kinases, likely due to hydrophobic interactions in the ATP-binding pocket .
- Brominated Derivative (): The 5-bromo substitution in has shown moderate antibacterial activity against Gram-positive strains, possibly via interference with cell wall synthesis .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core linked to a morpholine ring , which enhances its chemical reactivity and biological activity. The structure can be represented as follows:
This arrangement allows for diverse interactions with biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzofuran moiety can modulate enzyme activity or receptor function, leading to various pharmacological effects. For instance, studies suggest that the compound may inhibit certain enzymes involved in cancer progression or modulate receptor pathways that are crucial for cell survival and proliferation .
Anticancer Properties
Research has shown that this compound exhibits potent anticancer activity . In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| U-937 | 1.6 | Inhibition of proliferation |
| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
The compound's effectiveness varies with structural modifications; for example, the presence of electron-withdrawing groups on the aromatic ring significantly enhances its biological potency .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The benzofuran structure is known to contribute to its ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of benzofuran derivatives, including this compound:
- Inhibition of Protein–Protein Interactions : A study highlighted that related compounds could inhibit critical protein interactions involved in leukemia, showcasing IC50 values as low as 1.6 µM against MLL-rearranged leukemia cells .
- Cytotoxicity Against Cancer Cell Lines : Another investigation reported that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating high efficacy against multiple cancer types .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could trigger apoptosis through caspase activation pathways, further supporting their potential use as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
